8-Ethyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
Description
8-Ethyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a nitrogen-containing heterocyclic compound characterized by a fused pyrazole-triazine core. Key structural features include:
- 8-position substitution: An ethyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
- 2-position substitution: A methylthio (-SCH₃) group contributes to electron-withdrawing effects and metabolic stability .
This compound is synthesized via microwave-assisted sequential one-pot methods, achieving yields of ~70%, significantly higher than conventional heating (45–50%) .
Properties
IUPAC Name |
8-ethyl-2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-3-5-4-9-12-6(5)10-7(14-2)11-8(12)13/h4H,3H2,1-2H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOISLPCWNIKHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(NC(=O)N2N=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one (CAS: 863193-67-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, particularly its anticancer properties and enzyme inhibition capabilities, drawing on diverse research findings and case studies.
- Molecular Formula : C8H10N4OS
- Molecular Weight : 210.26 g/mol
- IUPAC Name : this compound
- Purity : 98% .
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a][1,3,5]triazine derivatives exhibit significant anticancer activity. In vitro assays have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of synthesized pyrazole derivatives against four human cancer types:
- Human Colorectal Carcinoma (HCT-116)
- Human Breast Adenocarcinoma (MCF-7)
- Human Liver Carcinoma (HepG2)
- Human Lung Carcinoma (A549)
The results indicated that certain derivatives exhibited good to excellent antitumor activity. For example:
- Compounds showed a significant increase in apoptosis markers such as annexin V and caspase-3 activation in HepG2 cells .
| Compound | Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|---|
| 7a | HepG2 | 7.9 | 22.18 |
| 7b | HepG2 | 6.1 | 27.51 |
Enzyme Inhibition
Pyrazolo[1,5-a][1,3,5]triazines also demonstrate enzyme inhibition properties. They have been studied for their ability to inhibit various enzymes involved in cancer progression and metabolic pathways.
Key Findings:
- Inhibitory activity against α-glucosidase has been noted for some pyrazole derivatives.
- Compounds have shown potential as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and metastasis .
The mechanism by which these compounds exert their biological effects involves several pathways:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at different phases.
- Enzyme Inhibition : Blocking key enzymes that facilitate tumor growth and survival.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazinones exhibit significant antimicrobial properties. A study demonstrated that modifications to the pyrazolo structure could enhance activity against various bacterial strains. For instance:
- Case Study: A derivative of this compound showed effectiveness against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
Anticancer Properties
Recent investigations have highlighted the potential of pyrazolo[1,5-a][1,3,5]triazinones in cancer therapy. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented.
- Case Study: In vitro studies revealed that compounds structurally related to 8-Ethyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one inhibited the growth of various cancer cell lines by inducing apoptosis.
Herbicide Development
The unique structure of this compound has led to its exploration as a potential herbicide. Studies have shown that certain derivatives can effectively control weed growth while being less toxic to crops.
- Case Study: Trials conducted on common agricultural weeds demonstrated a reduction in growth by over 70% when treated with formulations containing this compound.
Plant Growth Regulators
The compound has also been investigated for its role as a plant growth regulator. Its application can enhance seed germination and root development.
- Case Study: Field experiments indicated that plants treated with this compound exhibited improved growth metrics compared to untreated controls.
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 16 | |
| Compound B | Escherichia coli | 32 |
Table 2: Herbicidal Efficacy
Comparison with Similar Compounds
Key Observations :
- Position 2 (S-substituents) : Methylthio (-SCH₃) groups (e.g., target compound, 5-chlorouracil analog) enhance enzyme inhibition via hydrophobic interactions . Ethylthio (-SCH₂CH₃) in MH4b1 improves anticonvulsant efficacy but may reduce metabolic stability compared to methylthio .
- Position 4 : Aryl groups (e.g., 4-(4-methylphenyl) in MH4b1) enhance CNS activity, while phenethylthio (4-SCH₂CH₂Ph) in the antiproliferative compound 4 improves membrane permeability .
Structure-Activity Relationship (SAR)
- Kinase Inhibition : Pyrazolo[1,5-a][1,3,5]triazines with electron-withdrawing groups (e.g., -CN, -CO₂Et) at C8 show reduced yields but improved kinase (TTK, CK2) inhibition .
- Anticonvulsant Activity : MH4b1’s 4-aryl and 2-ethylthio groups are critical for seizure protection, absent in analogs with smaller substituents (e.g., EAC-21, EAC-31) .
- Anticancer Activity : The phenethylthio group in compound 4 enhances cytotoxicity against A549 cells, suggesting substituent bulk influences cell penetration .
Preparation Methods
Core Scaffold Construction
The pyrazolo[1,5-a]triazin-4(1H)-one core is synthesized via sequential condensation and cyclization of 5-aminopyrazole derivatives. For 8-ethyl substitution, the starting material is 5-amino-8-ethyl-1H-pyrazole (prepared via Knorr pyrazole synthesis or cross-coupling reactions). Subsequent steps involve:
-
Thioureation : Reaction with ethoxycarbonyl isothiocyanate in tetrahydrofuran (THF) at 0°C to form N-carbethoxythiourea intermediates.
-
Cyclization : Microwave-assisted heating (100°C, 5 min) in basic aqueous NaOH to yield 2-thioxo-1H-pyrazolo[1,5-a]triazin-4-one.
-
S-Methylation : Treatment with methyl iodide (MeI) in ethanol at room temperature, achieving 76% yield for the methylthio group.
Microwave-Assisted One-Pot Synthesis
Sequential Reaction Optimization
The one-pot methodology eliminates intermediate purification, enhancing atom economy. Key parameters include:
Table 1: Comparative Yields for Key Steps
| Step | Conventional Yield | Microwave Yield |
|---|---|---|
| Thioureation | 85% | 89% |
| Cyclization | 78% | 94% |
| S-Methylation | 70% | 76% |
| Overall Yield | 47% | 71% |
Functionalization at C8 Position
Ethyl Group Introduction
The 8-ethyl substituent is introduced via the starting 5-amino-8-ethylpyrazole. Synthesis of this precursor involves:
Challenges in Electron-Deficient Systems
Electron-withdrawing groups (e.g., CN, CO₂Et) at C8 reduce yields (≤50%) due to destabilization of intermediates. Ethyl groups, being electron-neutral, avoid this issue, achieving consistent yields (~70%).
Patent-Based Methodologies
CDK Inhibitor Synthesis (US11186576B2)
The patent emphasizes scalable routes for 8-substituted derivatives:
Table 2: Patent vs. Literature Methylation Conditions
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows ≥98% purity for one-pot derivatives.
Environmental and Scalability Considerations
Green Chemistry Metrics
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-substituted pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one derivatives, and how do reaction conditions affect yields?
- Answer: Two efficient methods are widely used:
- Microwave-assisted synthesis enables rapid access to C8-substituted derivatives (e.g., 8-ethyl) under controlled conditions. For example, sequential one-pot reactions with methylsulfanyl precursors and ethylating agents achieve >80% yields in multi-gram scales .
- Photocatalyst-free visible-light-enhanced annulation leverages electron donor-acceptor (EDA) complexes, avoiding transition metals or oxidants. This method is ideal for purine bioisosteres, forming three C–N bonds in one pot .
- Key considerations: Microwave methods favor scalability, while light-driven protocols reduce metal contamination risks.
Q. How can structural tautomerism in pyrazolo[1,5-a][1,3,5]triazine derivatives impact analytical characterization?
- Answer: Tautomerism between 4(1H)-one and 4(3H)-one forms complicates NMR interpretation. For example, 4,4-dimethyl-3,4-dihydropyrido derivatives exhibit annular tautomerism, requiring multi-nuclear NMR (¹H, ¹³C, and ¹⁵N) and X-ray crystallography for unambiguous assignment. Crystallographic data (e.g., monoclinic C2/c symmetry, β = 101.683°) confirm dominant tautomeric forms .
Q. What analytical techniques are critical for confirming the structure and purity of 8-ethyl-2-(methylthio) derivatives?
- Answer:
- NMR spectroscopy: Distinct methylthio (δ 2.5–2.7 ppm for SCH₃) and ethyl (δ 1.3–1.5 ppm for CH₂CH₃) signals in ¹H NMR, coupled with carbonyl (C=O) resonance at ~160 ppm in ¹³C NMR .
- Mass spectrometry: ESI-MS confirms molecular ion peaks (e.g., m/z 293.0 [M+H]+ for dichloromethyl derivatives) .
- IR spectroscopy: Key stretches include C=O (~1680 cm⁻¹) and C–S (~660 cm⁻¹) .
Advanced Research Questions
Q. How can 8-ethyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one serve as a scaffold for selective kinase inhibitors (e.g., CDKs or TTK)?
- Answer:
- CDK inhibition: Substituents at C8 (e.g., ethyl) enhance selectivity for transcriptional CDKs (CDK7, CDK9). Molecular docking studies show hydrophobic interactions with the ATP-binding pocket, while methylthio at C2 improves solubility .
- TTK (Mps1) inhibition: Carbon-for-nitrogen substitution at C3 (pyrazolo[1,5-a]pyrimidine derivatives) increases basicity and bioavailability, critical for anticancer activity .
Q. What metabolic pathways involve pyrazolo[1,5-a][1,3,5]triazine derivatives, and how can in vitro models predict their stability?
- Answer:
- Xanthine oxidase (XO) metabolism: Derivatives like BOF-4272 undergo nitroreduction in rat skin microsomes, a key step in mutagenic activation. Partially purified XO fractions with immunoreactivity to anti-rat XO antibodies are used to model this .
- Hepatic stability assays: Microsomal incubation (e.g., human liver microsomes + NADPH) quantifies oxidative metabolites via LC-MS/MS. Ethyl groups at C8 reduce CYP3A4-mediated degradation .
Q. How do regioselective functionalization challenges at C4 and C7 impact drug design?
- Answer:
- C4 modification: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids introduces aromatic groups, improving target affinity. For example, 4-aryl derivatives show 10-fold higher CDK2 inhibition (IC₅₀ < 50 nM) .
- C7 constraints: Steric hindrance from ethyl groups limits electrophilic substitution. Microwave-assisted acylation with chloroformates or isocyanates overcomes this, achieving >70% yields .
Experimental Design & Data Contradictions
Q. How to resolve discrepancies in reported biological activities of pyrazolo[1,5-a][1,3,5]triazine derivatives across studies?
- Answer: Contradictions often arise from:
- Assay variability: Use standardized kinase assays (e.g., ADP-Glo™) with recombinant enzymes to minimize inter-lab differences .
- Solubility artifacts: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation. Confirm membrane permeability via Caco-2 assays .
Q. What strategies optimize the pharmacokinetic (PK) profile of 8-ethyl derivatives for in vivo studies?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
